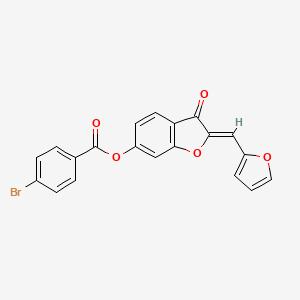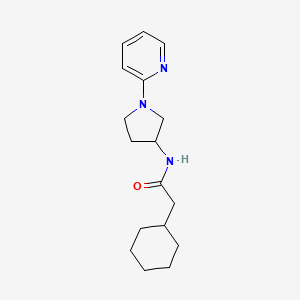
2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide” is a complex organic molecule that contains a cyclohexyl group, a pyrrolidinyl group, and a pyridinyl group linked by amide bonds. The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
科学的研究の応用
Chemodivergent Synthesis
This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free, making it an efficient method for the synthesis of these compounds .
Pharmacophore Design
The compound serves as a pharmacophore for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl)pyrimidine derivatives, including this compound, have been synthesized and evaluated for their anti-fibrosis activity . Some of these compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of Collagen Expression
Compounds derived from this compound have been found to effectively inhibit the expression of collagen, a protein that plays a key role in the formation of fibrous tissue in the body .
Reduction of Hydroxyproline Content
These compounds have also been found to reduce the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction indicates a potential anti-fibrotic effect .
Potential Development into Anti-Fibrotic Drugs
Given their anti-fibrotic activity and their effects on collagen expression and hydroxyproline content, these compounds, including “2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide”, might be developed into novel anti-fibrotic drugs .
作用機序
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and pyrrolidines, have been reported to interact with various biological targets .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, suggesting that this compound might also interact with multiple pathways .
Pharmacokinetics
The presence of functional groups such as the amide and pyridine might influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on the structure, it can be inferred that the compound might exert its effects by modulating the activity of its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules might influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
2-cyclohexyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(12-14-6-2-1-3-7-14)19-15-9-11-20(13-15)16-8-4-5-10-18-16/h4-5,8,10,14-15H,1-3,6-7,9,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSSTOYMVFDKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

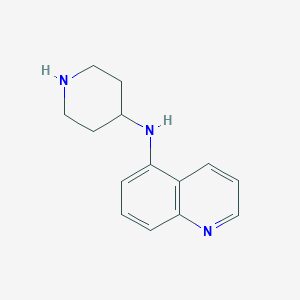
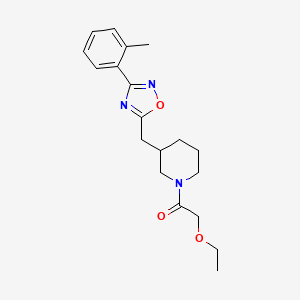
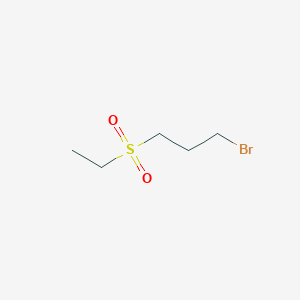
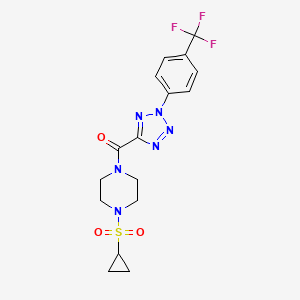
![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)
![1-[(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B2883178.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2883180.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B2883181.png)


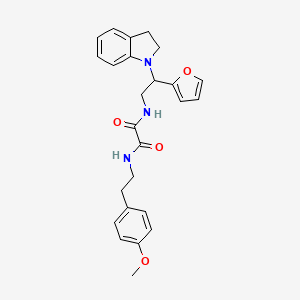
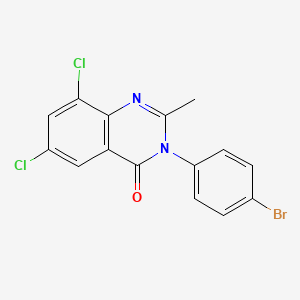
![N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2883193.png)
